N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-26-14-8-11-20-17-21(12-13-22(20)26)23(27-15-6-3-7-16-27)18-25-24(28)19-9-4-2-5-10-19/h2,4-5,9-10,12-13,17,23H,3,6-8,11,14-16,18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLINHHYOWIYLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interaction with biological targets, and potential therapeutic applications.
Structural Overview
This compound features:
- Benzamide moiety : Imparts stability and potential for receptor binding.
- Tetrahydroquinoline structure : Suggests possible interactions with various enzymes and receptors due to its conformational flexibility.
- Piperidine group : May enhance solubility and bioavailability.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as a kinase inhibitor . Its mechanism of action likely involves modulation of enzyme activity or receptor interactions, which could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Key Findings
- Kinase Inhibition : Preliminary studies suggest that the compound interacts with specific kinases involved in cellular signaling pathways. This interaction may inhibit tumor growth by disrupting essential signaling cascades.
- Neuropharmacological Potential : Due to its structural similarity to known psychoactive compounds, it may have applications in treating neurodegenerative disorders.
- Selectivity and Affinity : Interaction studies highlight its binding affinity towards various biological targets, suggesting a selective profile that could minimize off-target effects.
Study 1: Antitumor Activity
A study evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated:
- Cell Line Tested : HepG2 (liver cancer), MCF7 (breast cancer).
- Results : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound using a model of oxidative stress:
- Model Used : SH-SY5Y neuroblastoma cells treated with hydrogen peroxide.
- Results : The compound demonstrated a protective effect against cell death and reduced oxidative stress markers.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Derivative : Using appropriate precursors under acidic conditions.
- Piperidine Attachment : Nucleophilic substitution reactions to introduce the piperidine moiety.
- Final Benzamide Formation : Coupling reactions to form the final product.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)benzamide | Similar benzamide and tetrahydroquinoline structure | Different substitution pattern on the tetrahydroquinoline |
| 4-Ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethyl)benzamide | Contains ethoxy group | Variation in the position of the nitrogen atom in the tetrahydroquinoline ring |
The uniqueness of this compound lies in its specific arrangement of functional groups that may influence its reactivity and biological interactions compared to other similar compounds.
Scientific Research Applications
Anticholinergic Activity
Research indicates that derivatives of piperidine, similar to the compound , exhibit significant anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide moiety can enhance this activity, suggesting that N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide may also possess similar properties. This could make it useful in treating conditions like Alzheimer's disease where acetylcholine levels need modulation .
Neuroprotective Effects
The tetrahydroquinoline structure is known for its neuroprotective effects. Compounds with this scaffold have been studied for their ability to mitigate neurodegenerative diseases by preventing neuronal apoptosis and promoting survival pathways. This suggests that this compound could be explored as a neuroprotective agent .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the tetrahydroquinoline core followed by the introduction of the piperidine and benzamide substituents. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance, research on similar benzothiazine derivatives showed promising analgesic and anti-inflammatory activities . Such findings open avenues for investigating the compound's efficacy in inflammatory conditions.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with neurotransmitter receptors and enzymes involved in neurodegenerative processes .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound belongs to a broader class of tetrahydroquinoline-based benzamides. Key structural analogs include:
Key Observations :
- Benzamide vs. Carboximidamide : Replacement of benzamide with thiophene-2-carboximidamide (as in ) enhances sigma receptor binding affinity, likely due to improved π-π stacking and hydrogen bonding.
- Piperidine vs.
- Fluorophenyl Substitution : Fluorine addition (e.g., ) increases electronegativity and metabolic stability, common in CNS-targeted drugs.
Pharmacological Targets and Binding Affinity
- Sigma Receptor Binding: The compound’s benzamide scaffold aligns with sigma receptor ligands like [125I]PIMBA, which shows high affinity (Kd = 5.80 nM) for sigma-1 receptors in prostate cancer models .
- nNOS Inhibition: Tetrahydroquinoline derivatives (e.g., ) are potent nNOS inhibitors.
Key Findings :
- Piperidine/benzamide combinations (target compound) may face moderate bioavailability due to high molecular weight (~430–440 g/mol) .
- Lead optimization in tetrahydroquinoline derivatives (e.g., ) demonstrates that alkylamino substitutions improve bioavailability and reduce hERG liability, a critical advancement over earlier compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide?
- Methodological Answer : The synthesis involves coupling intermediates such as tetrahydroquinoline and piperidine derivatives. For example, intermediates like tert-butyl-4-(6-substituted-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate can be synthesized via reflux in acetonitrile with K₂CO₃, followed by deprotection using HCl to yield the final compound. Key steps include monitoring reaction progress via TLC and isolating products via precipitation .
- Critical Parameters : Reaction time (4–5 hours for coupling), solvent choice (acetonitrile for solubility), and purification via HPLC (>95% purity) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- 1H NMR : Confirm proton environments (e.g., methyl groups on tetrahydroquinoline at δ ~1.2–1.5 ppm; aromatic protons at δ ~6.8–7.5 ppm) .
- MS (ESI) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Recombinant enzyme inhibition assays (e.g., NOS isoforms: iNOS, eNOS, nNOS) using baculovirus-infected Sf9 cells. Measure IC₅₀ values via radioactive or fluorometric methods .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Dose-Response Curves : Conduct multi-concentration assays (e.g., 0.1–100 µM) to confirm reproducibility .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., NOS active sites). Compare with structural analogs to identify critical interactions .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay pH, temperature) .
Q. What computational strategies can predict regioselectivity in functionalizing the tetrahydroquinoline scaffold?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tetrahydroquinoline core .
- AI-Driven Simulations : Train machine learning models on existing reaction datasets to predict optimal conditions for substitutions (e.g., methyl vs. ethyl groups) .
Q. How can solubility challenges in bioassays be addressed?
- Methodological Answer :
- Salt Formation : Convert the free base to a dihydrochloride salt by treating with 1 M HCl, followed by lyophilization to improve aqueous solubility .
- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability while mitigating precipitation .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
